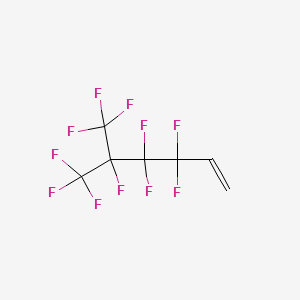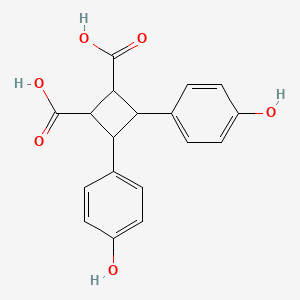
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₁₈H₁₆O₆. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclobutane ring, which is further substituted with two carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid can be achieved through a photochemical [2+2] cycloaddition reaction. This reaction involves the use of visible light or sunlight to induce the cycloaddition of two molecules of 4-hydroxycinnamic acid derivatives. The reaction is typically carried out in a solvent-free environment to ensure high stereospecificity and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar photochemical methods. The use of renewable light sources, such as sunlight, makes the process environmentally friendly and cost-effective. Additionally, the solvent-free conditions reduce the need for extensive purification steps, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and free radical scavenging activities.
Medicine: Explored for its potential inhibitory activity against certain enzymes and proteins.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy groups can form hydrogen bonds with active sites, while the carboxylic acid groups can participate in ionic interactions. These interactions can inhibit the activity of certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Similar structure but lacks the hydroxyphenyl groups.
Cyclobutane-1,3-dicarboxylic acid: Different substitution pattern on the cyclobutane ring.
Caffeic acid derivatives: Similar phenolic structure but different ring system.
Uniqueness
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is unique due to its combination of hydroxyphenyl and cyclobutane-dicarboxylic acid moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
133097-99-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3,4-bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O6/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)16(18(23)24)15(13)17(21)22/h1-8,13-16,19-20H,(H,21,22)(H,23,24) |
InChI Key |
TTYYRPWJVRZDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C2C(=O)O)C(=O)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


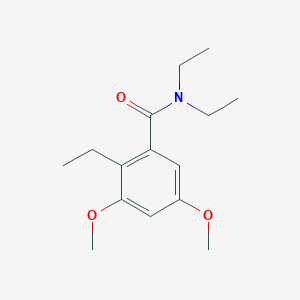
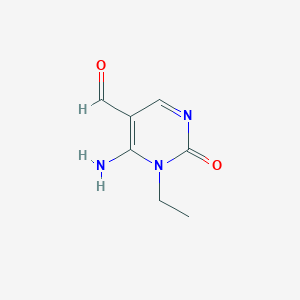


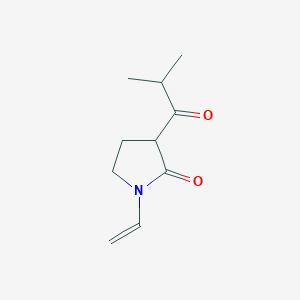
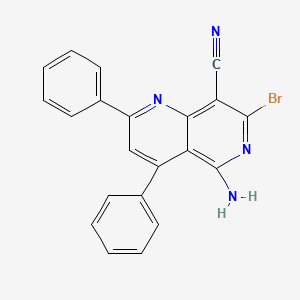
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
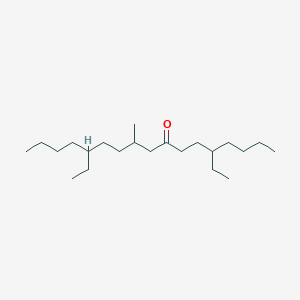
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
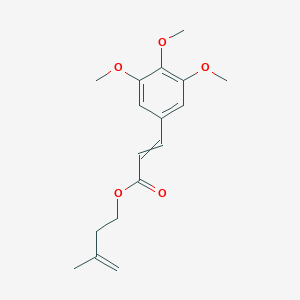
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
